

Application Note: Spectroscopic Characterization of Gefitinib Impurity 1

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Compound of Interest

Compound Name: *Gefitinib impurity 1*

Cat. No.: *B1314705*

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Introduction

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. This application note details the comprehensive spectroscopic characterization of a known process-related impurity, **Gefitinib Impurity 1**.

The impurity has been identified as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, with the Chemical Abstracts Service (CAS) registry number 675126-27-9. This document provides detailed protocols for the analysis of this impurity using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in the identification and quantification of this specific impurity.

Molecular Structure

Gefitinib:

- Chemical Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

- Molecular Formula: $C_{22}H_{24}ClFN_4O_3$
- Molecular Weight: 446.90 g/mol

Gefitinib Impurity 1:

- Chemical Name: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
- CAS Number: 675126-27-9
- Molecular Formula: $C_{15}H_{21}N_3O_3$
- Molecular Weight: 291.35 g/mol

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **Gefitinib Impurity 1**.

Table 1: 1H NMR Spectroscopic Data for **Gefitinib Impurity 1** (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.95	s	1H	Ar-H
6.40	s	1H	Ar-H
5.85	s	2H	-NH ₂
4.05	t, J = 6.5 Hz	2H	-OCH ₂ -
3.80	s	3H	-OCH ₃
3.55	t, J = 4.5 Hz	4H	Morpholine -CH ₂ -N-CH ₂ -
2.45	t, J = 7.0 Hz	2H	-CH ₂ -N
2.35	t, J = 4.5 Hz	4H	Morpholine -CH ₂ -O-CH ₂ -
1.90	quint, J = 6.8 Hz	2H	-CH ₂ -CH ₂ -CH ₂ -

Table 2: ^{13}C NMR Spectroscopic Data for **Gefitinib Impurity 1** (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
152.0	Ar-C-O
149.5	Ar-C-NH ₂
142.0	Ar-C-O
118.5	-C≡N
115.0	Ar-CH
100.0	Ar-C-CN
98.0	Ar-CH
68.0	-OCH ₂ -
66.5	Morpholine -CH ₂ -O-CH ₂ -
56.0	-OCH ₃
54.0	Morpholine -CH ₂ -N-CH ₂ -
55.5	-CH ₂ -N
26.0	-CH ₂ -CH ₂ -CH ₂ -

Table 3: Mass Spectrometry Data for **Gefitinib Impurity 1** (ESI+)

m/z	Interpretation
292.1656	[M+H] ⁺ (Calculated for C ₁₅ H ₂₂ N ₃ O ₃ ⁺ : 292.1656)
192.0815	[M - C ₅ H ₁₀ NO + H] ⁺
100.0762	[C ₅ H ₁₀ NO] ⁺ (Morpholinomethyl cation)
86.0969	[C ₅ H ₁₂ N] ⁺ (Protonated morpholine)

Table 4: FT-IR Spectroscopic Data for **Gefitinib Impurity 1** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450, 3350	Strong, Sharp	N-H stretching (primary amine)
2950-2850	Medium	C-H stretching (aliphatic)
2220	Strong, Sharp	C≡N stretching (nitrile)
1620	Strong	N-H bending (scissoring)
1520	Strong	Aromatic C=C stretching
1260	Strong	Aryl-O stretching (asymmetric)
1115	Strong	C-O-C stretching (morpholine ether)
1030	Medium	Aryl-O stretching (symmetric)

Table 5: UV-Vis Spectroscopic Data for **Gefitinib Impurity 1** (Methanol)

λ _{max} (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)
245	18,500
340	4,200

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 500 MHz NMR Spectrometer
- Sample Preparation: Dissolve 5-10 mg of **Gefitinib Impurity 1** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16

- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 10,000 Hz
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s
 - Spectral Width: 30,000 Hz
- Data Processing: Apply a line broadening factor of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Mass Spectrometry (MS)

- Instrument: High-Resolution Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation: Prepare a 10 $\mu\text{g}/\text{mL}$ solution of **Gefitinib Impurity 1** in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
- ESI-MS Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 kV
 - Sampling Cone Voltage: 30 V

- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 50-500
- Data Acquisition: Acquire data in full scan mode. For fragmentation analysis (MS/MS), select the precursor ion $[M+H]^+$ and apply a collision energy ramp of 10-40 eV.

Fourier-Transform Infrared (FT-IR) Spectroscopy

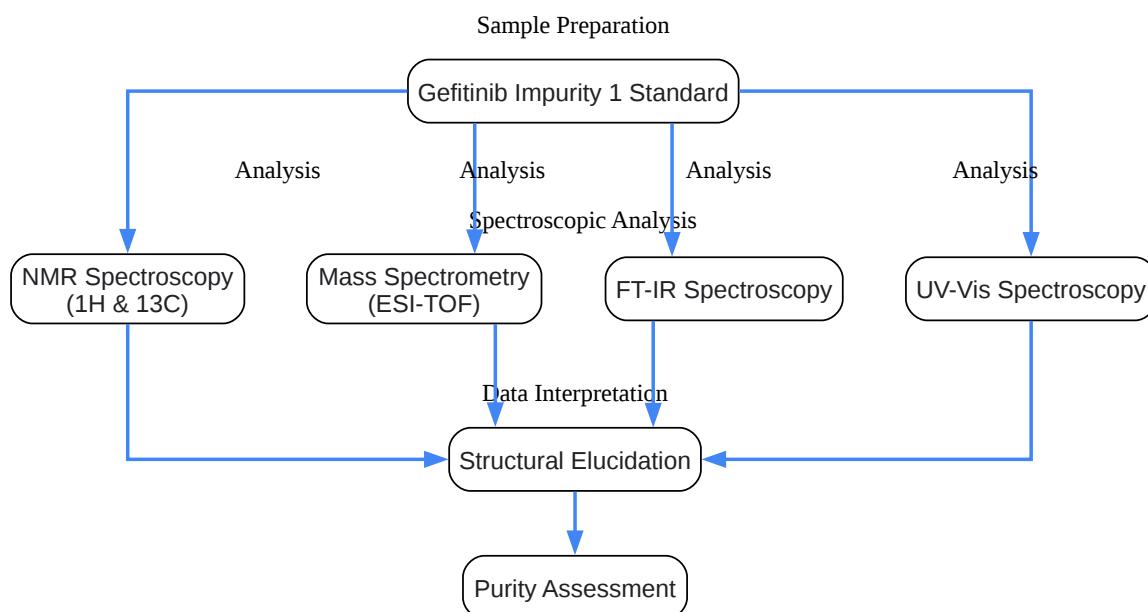
- Instrument: FT-IR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of **Gefitinib Impurity 1** with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrument: Dual-beam UV-Vis Spectrophotometer.
- Sample Preparation: Prepare a stock solution of **Gefitinib Impurity 1** in methanol at a concentration of 100 $\mu\text{g}/\text{mL}$. Prepare a working solution of 10 $\mu\text{g}/\text{mL}$ by diluting the stock solution with methanol.
- Acquisition Parameters:

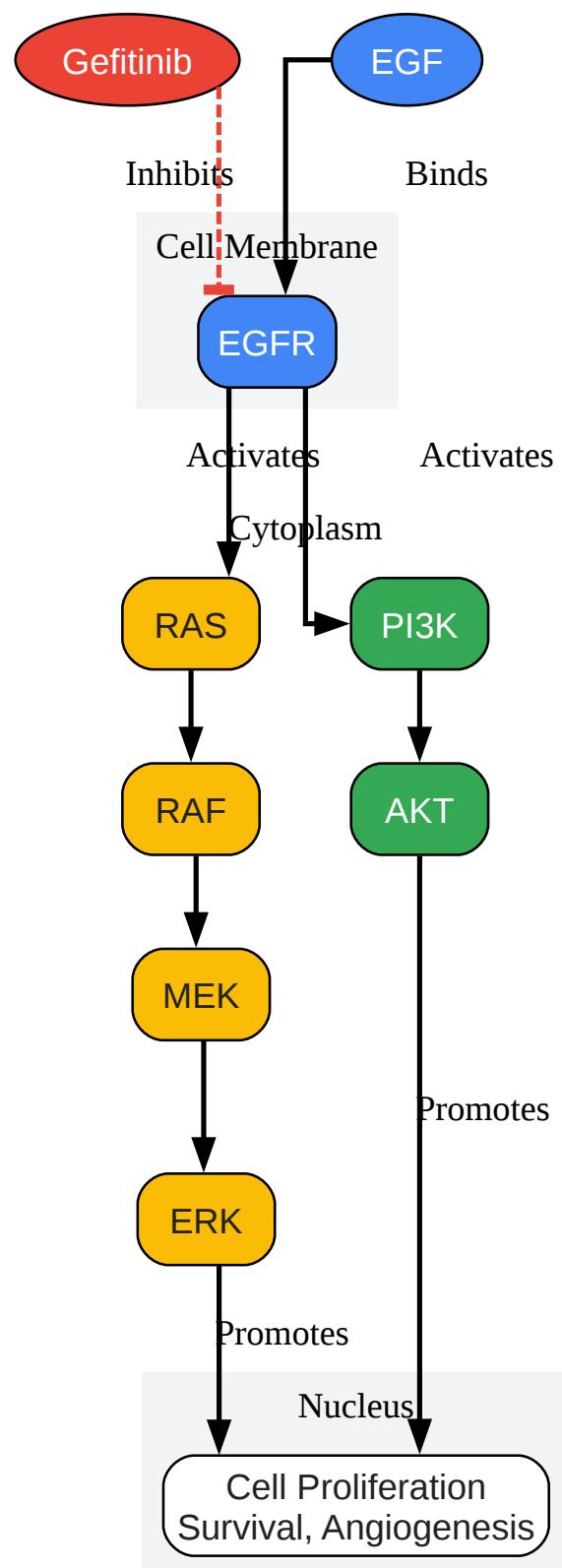
- Wavelength Range: 200-400 nm
- Scan Speed: Medium
- Slit Width: 1.0 nm
- Data Analysis: Use methanol as a blank. Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λ_{max}). Calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Visualizations



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Caption: Experimental workflow for the spectroscopic characterization of **Gefitinib Impurity 1**.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This application note provides a comprehensive set of spectroscopic methods and corresponding data for the characterization of **Gefitinib Impurity 1** (2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile). The detailed protocols for NMR, MS, FT-IR, and UV-Vis spectroscopy, along with the summarized quantitative data, serve as a valuable resource for the identification and quality control of this impurity in Gefitinib drug substance and product. The orthogonal analytical techniques provide unambiguous structural confirmation and a robust means for routine analysis in a quality control setting.

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